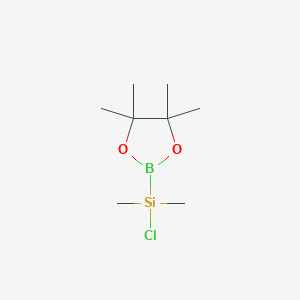
1-(4-Hexylphenyl)-2-methyl-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hexylphenyl)-2-methyl-2-propanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-hexylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include:
Temperature: 50-100°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Non-polar solvents like toluene or hexane
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of solid acid catalysts in packed bed reactors is also common to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 1-(4-Hexylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Thionyl chloride in the presence of pyridine, phosphorus tribromide in dichloromethane
Major Products:
Oxidation: 1-(4-Hexylphenyl)-2-methyl-2-propanone, 1-(4-Hexylphenyl)-2-methylpropanoic acid
Reduction: 1-(4-Hexylphenyl)-2-methylpropane
Substitution: 1-(4-Hexylphenyl)-2-methyl-2-chloropropane, 1-(4-Hexylphenyl)-2-methyl-2-bromopropane
科学的研究の応用
1-(4-Hexylphenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of 1-(4-Hexylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering their conformation and affecting downstream signaling pathways.
類似化合物との比較
1-(4-Hexylphenyl)-2-methyl-2-propanol can be compared with other similar compounds, such as:
1-(4-Hexylphenyl)-2-methyl-2-propanone: The ketone analog, which has different reactivity and applications.
1-(4-Hexylphenyl)-2-methylpropane: The fully reduced analog, which lacks the hydroxyl group and exhibits different chemical properties.
1-(4-Hexylphenyl)-2-methyl-2-chloropropane:
The uniqueness of this compound lies in its tertiary alcohol structure, which imparts specific reactivity and makes it a valuable intermediate in various chemical transformations.
特性
IUPAC Name |
1-(4-hexylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-4-5-6-7-8-14-9-11-15(12-10-14)13-16(2,3)17/h9-12,17H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZTEJGZGVOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)




![4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6289118.png)


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid](/img/structure/B6289136.png)




![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)](/img/structure/B6289176.png)
